2-((4-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide
Description
Properties
IUPAC Name |
2-[4-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-16(2)30(27,28)18-11-9-17(10-12-18)15-21(25)24-13-5-6-14-29-20-8-4-3-7-19(20)22(23)26/h3-4,7-12,16H,13-15H2,1-2H3,(H2,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAAJBQVJIKPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic molecule with a molecular formula of and a molecular weight of 428.5 g/mol. Its unique structural features suggest potential biological activities, particularly in pharmacological applications. This article explores its biological activity based on existing research, including data tables, case studies, and detailed findings.
Chemical Structure and Properties
The compound features several functional groups that may influence its biological interactions:
- Isopropylsulfonyl group : Known for its role in enhancing solubility and bioavailability.
- Acetamido group : Often involved in hydrogen bonding, which can enhance binding affinity to biological targets.
- Alkyne moiety : May participate in bioorthogonal reactions.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature; however, insights can be drawn from studies on related sulfonamide derivatives and their mechanisms of action.
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives in anticancer therapies. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased perfusion pressure | N/A | |
| 4g (related compound) | Inhibited VEGFR-2 | 0.080 |
Cardiovascular Effects
Research on benzene sulfonamides indicates their potential effects on cardiovascular parameters. In isolated rat heart models, certain derivatives have been shown to alter perfusion pressure and coronary resistance, suggesting a mechanism involving calcium channel modulation.
Case Studies
-
Perfusion Pressure Study
- Objective : Evaluate the impact of sulfonamide derivatives on cardiac function.
- Methodology : Isolated rat heart model was used to measure changes in perfusion pressure.
- Findings : The compound 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to controls, indicating a possible interaction with calcium channels .
-
In Silico Docking Studies
- Objective : Predict interactions with target proteins.
- Methodology : Molecular docking simulations were performed using known protein structures.
- Results : The docking studies suggested favorable binding interactions between the compound and various targets involved in cancer progression and cardiovascular regulation .
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for assessing the potential therapeutic applications of this compound. Preliminary theoretical evaluations indicate:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally distinct from antibody-drug conjugate (ADC) linker-payload systems like ADC1730 and ADC1740 (). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences
The isopropylsulfonyl group may enhance target binding or solubility, whereas ADC1730/1740 prioritize cleavable linkers for payload release .
Metabolic Stability :
- The target’s alkyne and sulfonyl groups may reduce oxidative metabolism, whereas ADC linkers rely on enzymatic cleavage (e.g., cathepsin B for Val-Ala-PAB) .
Research Findings
- ADC1730/1740 : These compounds are optimized for tumor-specific drug delivery, with ADC1740’s PNP carbonate enabling triggered release in acidic environments .
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing 2-((4-(2-(4-(Isopropylsulfonyl)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide?
A1. The synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Activate carboxylic acid intermediates using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM at 0–5°C to minimize side reactions .
- Step 2: Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purify via column chromatography .
- Critical Parameters: Maintain anhydrous conditions, control temperature during exothermic steps, and use stoichiometric excess of coupling agents (e.g., 1.5x molar ratio) to drive reactions to completion .
Q. Q2. How can I confirm the structural integrity of the synthesized compound?
A2. Use a combination of spectroscopic and crystallographic methods:
- 1H/13C NMR: Analyze peak splitting patterns in DMSO-d6 to verify acetamido and sulfonyl groups. For example, the isopropylsulfonyl group shows distinct triplet peaks in 1H NMR .
- X-ray Crystallography: Resolve spatial arrangement of the but-2-yn-1-yl linker and benzamide moiety to confirm stereochemical fidelity .
- Mass Spectrometry: Validate molecular weight using high-resolution MS (e.g., VG70-70H spectrometer) with <5 ppm error .
Advanced Synthesis Challenges
Q. Q3. How can I troubleshoot low yields in the Sonogashira coupling step during synthesis?
A3. Low yields often stem from catalyst deactivation or moisture sensitivity:
- Catalyst Optimization: Use Pd(PPh₃)₂Cl₂/CuI with degassed solvents (e.g., THF or DMF) under inert gas .
- Moisture Control: Pre-dry reagents over molecular sieves and employ Schlenk-line techniques .
- Byproduct Mitigation: Add triethylamine to scavenge HCl and prevent alkyne protonation .
Q. Q4. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
A4. Contradictions may arise from tautomerism or impurities:
- Dynamic NMR: Conduct variable-temperature experiments to identify tautomeric equilibria (e.g., amide proton exchange) .
- 2D NMR (COSY, HSQC): Assign ambiguous peaks by correlating 1H-1H or 1H-13C couplings .
- Purification Reassessment: Re-examine chromatography fractions via HPLC (C18 column, methanol:buffer pH 4.6) to detect co-eluting impurities .
Analytical Method Development
Q. Q5. How do I develop a robust HPLC method for quantifying this compound in biological matrices?
A5. Follow these steps:
- Column Selection: Use a C18 column with 3 µm particle size for high resolution .
- Mobile Phase: Optimize methanol:buffer (e.g., sodium acetate/1-octanesulfonate, pH 4.6) gradients to separate metabolites .
- Detection: Employ UV at 254 nm (for benzamide chromophore) or tandem MS for enhanced specificity in complex samples .
Pharmacological and Mechanistic Studies
Q. Q6. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
A6. Use fluorescence-based or radiometric assays:
- TR-FRET Assays: Measure displacement of a fluorescent ATP analogue in kinase binding pockets (e.g., EGFR or JAK2) .
- IC50 Determination: Perform dose-response curves with 10-dose serial dilutions (0.1 nM–10 µM) and fit data to a four-parameter logistic model .
Q. Q7. How can I identify off-target interactions of this compound?
A7. Employ proteome-wide screening:
- Chemoproteomics: Use immobilized compound pulldowns with LC-MS/MS to capture binding proteins .
- DARTS (Drug Affinity Responsive Target Stability): Incubate cell lysates with the compound, digest with thermolysin, and analyze stabilized targets via SDS-PAGE/MS .
Structure-Activity Relationship (SAR) Studies
Q. Q8. Which structural modifications enhance this compound’s metabolic stability?
A8. Focus on reducing CYP450-mediated oxidation:
- Replace Labile Groups: Substitute the but-2-yn-1-yl linker with a cyclopropane ring to block oxidative cleavage .
- Introduce Electron-Withdrawing Groups: Add fluorine to the benzamide ring to slow aromatic hydroxylation .
Environmental and Computational Analysis
Q. Q9. How do I assess the environmental fate of this compound?
A9. Apply the INCHEMBIOL framework :
Q. Q10. What computational methods predict this compound’s solubility and permeability?
A10. Use hybrid quantum chemistry/ML approaches:
- QSPR Models: Train neural networks on datasets like AQUASOL to predict aqueous solubility from molecular descriptors .
- MD Simulations: Simulate free energy of membrane permeation using CHARMM forcefields in lipid bilayers .
Stability and Storage
Q. Q11. What are the optimal storage conditions for long-term stability?
A11. Store at –80°C in amber vials under argon. Lyophilization with trehalose (1:5 w/w) prevents hydrolysis of the sulfonyl group .
Advanced Mechanistic Probes
Q. Q12. How can I radiolabel this compound for biodistribution studies?
A12. Use tritium labeling via catalytic hydrogenation:
- Tritium Gas Exposure: React the alkyne moiety with ³H₂ over Pd/BaSO4 to introduce ³H at the but-2-yn-1-yl position .
- Purification: Isolate via reverse-phase HPLC and confirm specific activity with scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
